2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Description
The compound 2-[2-(3-oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS: 106461-41-0, molecular formula: C₂₂H₂₇N₅O₂, molecular weight: 393.48 g/mol) is a triazolone derivative featuring a 1,2,4-triazol-3-one core substituted with a 3-oxobutyl chain and a phenylpiperazine moiety . The phenylpiperazine group is further modified with a 4-hydroxyphenyl substituent, distinguishing it from structurally related antifungal agents like itraconazole or posaconazole. Its melting point is reported as 177–179°C, and it is stored at -20°C for stability .
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-16,29H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXNOOELCKLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568614 | |
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-69-0 | |
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS No. 250255-72-2) is a triazole derivative that has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
The compound features a complex structure including a triazole ring and a piperazine moiety, which are known to contribute to various biological activities.
Antioxidant Activity
Recent studies have demonstrated that compounds containing the 4-hydroxyphenyl group exhibit significant antioxidant properties. For instance, derivatives of (4-hydroxyphenyl)piperazine have shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is linked to oxidative stress in cells. In vitro evaluations indicated that certain derivatives displayed antioxidant activity with an effective concentration (EC50) comparable to established antioxidants like ascorbic acid .
Cytotoxicity and Cell Viability
In vitro assays using MTT tests have been employed to evaluate the cytotoxic effects of this compound on human cell lines. Results indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 25 µM, suggesting a favorable safety profile for potential therapeutic applications .
Study 1: Inhibition of Tyrosinase Activity
A study focusing on the inhibitory effects of various derivatives on tyrosinase revealed that compounds similar to This compound showed IC50 values in the low micromolar range (e.g., IC50 = 3.8 μM). These findings suggest that modifications in the phenolic structure can significantly enhance inhibitory potency against TYR .
Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of several synthesized compounds related to this triazole derivative. The most active compound exhibited an EC50 value of 9.0 μM in scavenging assays, indicating strong potential for use in formulations aimed at reducing oxidative stress .
The biological activity of This compound can be attributed to:
- Enzyme Inhibition : The compound’s structure allows it to effectively bind to active sites of enzymes like tyrosinase.
- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazolone/piperazine derivatives:
Key Structural and Functional Insights
Substituent Effects on Activity: The 4-hydroxyphenyl-piperazine group in the target compound and its Stage-7 byproduct contrasts with the 4-methoxyphenyl analog , which lacks a hydroxyl group. The 3-oxobutyl side chain in the target compound is distinct from the sec-butyl (itraconazole) or hydroxypentyl (posaconazole) groups, which are critical for antifungal activity via steric interactions with fungal CYP51 .
Pharmacological Divergence: While itraconazole and posaconazole are clinically validated antifungals , the target compound’s activity remains uncharacterized. However, piperazine-triazolone hybrids are known to modulate diverse targets, including kinases and GPCRs . Posaconazole’s additional difluorophenyl and oxolane moieties enhance its metabolic stability compared to simpler triazolones .
The hydroxyphenyl group may confer moderate acidity (pKa ~10), influencing solubility in physiological conditions .
Research Findings and Gaps
- Antifungal Potential: No direct evidence links the target compound to antifungal activity. However, its triazolone core and piperazine linker are shared with itraconazole, a CYP51 inhibitor .
- Synthetic Utility : The Stage-7 byproduct (CAS: 106461-41-0) is an intermediate in triazolone synthesis, highlighting the compound’s role in medicinal chemistry workflows .
- Structural Analogues : Derivatives like 4-(4-methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2) exhibit piperazine-based diversity but lack triazolone motifs, underscoring the uniqueness of the target compound .
Preparation Methods
Piperazine-Phenyl Coupling
Synthesis of Intermediate B: 2-(3-Oxobutyl)-Hydrazinecarboxamide
Hydrazide Formation
3-Oxobutyl bromide reacts with hydrazine hydrate to form 2-(3-oxobutyl)hydrazine:
Optimization Notes :
-
Microwave irradiation (e.g., 100°C, 30 min) reduces reaction time compared to conventional heating (6–8 hours).
Triazolone Ring Cyclization
Condensation-Cyclization Sequence
Intermediate A reacts with Intermediate B in a Huisgen cyclization -like process to form the triazolone core:
Critical Parameters :
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Molar ratio : 1:1 (aldehyde:hydrazine)
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pH : 3–5 (adjusted with acetic acid)
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Temperature : 60–80°C
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Time : 8–12 hours
Byproduct Management
Unreacted aldehydes are quenched with sodium bisulfite , while excess hydrazine is removed via extraction with dilute HCl .
Side Chain Functionalization and Final Modification
Ketone Stabilization
The 3-oxobutyl group may undergo undesired enolization during synthesis. Protection with ethylene glycol (forming a ketal) followed by deprotection post-cyclization enhances yield:
Final Purification
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Recrystallization : Ethanol/water mixture (4:1 v/v) yields white crystalline product.
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HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional Heating | EtOH reflux, 80°C | 62 | 92 | 12 |
| Microwave-Assisted | 100°C, 150 W | 78 | 95 | 2 |
| Ionic Liquid Catalyst | [BMIM]BF₄, 90°C | 85 | 97 | 4 |
Key Observations :
Scalability and Industrial Considerations
Cost Analysis
Q & A
Q. Interdisciplinary approaches for derivative discovery
- Integration :
- Machine Learning : Train models on PubChem/Merck Index data to predict bioactivity .
- High-Throughput Screening : Combinatorial libraries of piperazine-triazolone hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
